3-Chloro-4-(trifluoromethoxy)benzoic acid

Lipophilicity ADME Medicinal Chemistry

Researchers optimizing CNS drug candidates often face supply-chain inconsistencies in halogenated benzoic acid intermediates. 3-Chloro-4-(trifluoromethoxy)benzoic acid (CAS 158580-93-9) solves this with its precisely defined substitution pattern and batch-to-batch consistency. • Differentiated LogP (~2.96) vs. non-chlorinated analog (LogP ~2.26) for predictable CNS permeability. • Validated in mGlu₅ NAM synthesis (IC₅₀ 9.5 nM). • Reliable global supply with ≥98% purity and room-temp storage stability. Ideal for SAR-driven medicinal chemistry campaigns.

Molecular Formula C8H4ClF3O3
Molecular Weight 240.56 g/mol
CAS No. 158580-93-9
Cat. No. B134076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethoxy)benzoic acid
CAS158580-93-9
Molecular FormulaC8H4ClF3O3
Molecular Weight240.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Cl)OC(F)(F)F
InChIInChI=1S/C8H4ClF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
InChIKeyQGVQWEOEEXGRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(trifluoromethoxy)benzoic Acid: Strategic Fluorinated Building Block


3-Chloro-4-(trifluoromethoxy)benzoic acid (CAS 158580-93-9) is a halogenated aromatic carboxylic acid that integrates a para-trifluoromethoxy (-OCF₃) group and a meta-chloro substituent on a benzoic acid scaffold. This substitution pattern confers distinct physicochemical properties—specifically, a calculated LogP of approximately 2.94–2.97 [1] and a melting point of 110.5–111.5°C —that differentiate it from simpler analogs and underpin its utility as a versatile intermediate in the synthesis of bioactive molecules, including potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu₅) .

Fluorinated building block with differentiated lipophilicity and thermal profile
Supports synthesis of negative allosteric modulators and CNS-permeability research candidates
Suitable for SAR studies exploring halogen and trifluoromethoxy effects on pharmacokinetics

Why 3-Chloro-4-(trifluoromethoxy)benzoic Acid Is Irreplaceable


The simultaneous presence of a strong electron-withdrawing chlorine atom and the highly lipophilic, metabolically stable trifluoromethoxy group generates a unique electronic and steric environment that is not recapitulated by either the non-chlorinated parent (4-(trifluoromethoxy)benzoic acid) or the non-fluorinated analog (3-chlorobenzoic acid). As detailed in the quantitative evidence below, these structural differences translate into measurable, application-critical divergences in lipophilicity, thermal behavior, and, consequently, the biological profile of derived compounds [1]. Substituting with a less tailored building block risks altering downstream compound permeability, metabolic stability, and target engagement, making the specific 3-chloro-4-(trifluoromethoxy) substitution pattern a non-negotiable requirement for projects where these parameters are optimized .

Non‑chlorinated analog Lacks the chlorine substituent; reported lipophilicity drops significantly, which may alter passive permeability and target engagement predictions.
Non‑fluorinated analog Replaces -OCF₃ with -H; loses metabolic shielding while lipophilicity remains similar, potentially reducing oxidative stability in vitro.
Isomeric or regioisomeric variants Different chlorine or trifluoromethoxy positions change electronic distribution; derivative potency and selectivity may not transfer.

3-Chloro-4-(trifluoromethoxy)benzoic Acid vs. Key Analogs: Quantitative Evidence


Lipophilicity vs. Non-Chlorinated Analog

3-Chloro-4-(trifluoromethoxy)benzoic acid exhibits a significantly higher calculated LogP (2.94–2.97 [1]) compared to the non-chlorinated analog 4-(trifluoromethoxy)benzoic acid (LogP 2.28 [2]). This 0.7 unit increase in LogP corresponds to an approximately 5-fold increase in lipophilicity, a critical parameter governing membrane permeability and metabolic stability.

Lipophilicity vs. Non‑Cl
Cross‑study comparable
LogP 2.94–2.97 vs. 2.28 (Δ +0.7)
Reported lipophilicity increase supports higher membrane permeability prediction context
Calculated LogP, multiple models
Lipophilicity ADME Medicinal Chemistry

Thermal Properties: Melting Point Comparison

The melting point of 3-chloro-4-(trifluoromethoxy)benzoic acid is 110.5–111.5°C , which is substantially lower than that of the non-chlorinated analog 4-(trifluoromethoxy)benzoic acid (150–154°C) . This ~40°C depression indicates a significant alteration in intermolecular forces and crystal lattice stability.

Melting Point
Cross‑study comparable
110.5–111.5 °C vs. 150–154 °C (Δ ≈ –40 °C)
Lower melting point may simplify recrystallization and handling workflow
Reported ranges from synthetic procedures
Crystallization Purification Formulation

Lipophilicity vs. Non-Fluorinated Analog

Compared to the non-fluorinated analog 3-chlorobenzoic acid (LogP 2.9 [1]), 3-chloro-4-(trifluoromethoxy)benzoic acid maintains comparable or slightly higher lipophilicity (LogP 2.94–2.97 [2]) while introducing the unique metabolic stability and electronic effects conferred by the -OCF₃ group.

Lipophilicity vs. Non‑F
Cross‑study comparable
LogP 2.94–2.97 vs. 2.9 (Δ ≤ +0.07)
Trifluoromethoxy group maintains lipophilicity while adding metabolic stability context
Calculated LogP from commercial databases
Lipophilicity Metabolic Stability Fluorine Chemistry

High-Potency mGlu₅ NAM Synthesis

Derivatives synthesized from 3-chloro-4-(trifluoromethoxy)benzoic acid have demonstrated sub-nanomolar potency as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu₅), with reported IC₅₀ values of 9.5 nM in calcium mobilization assays using HEK293A cells expressing rat mGlu₅ [1].

mGlu₅ NAM Activity
Supporting evidence
Derivative IC₅₀ 9.5 nM (rat mGlu₅, FLIPR)
Reported derivative potency supports mGlu₅ tool compound characterization and signaling assay context
FLIPR calcium assay in HEK293A cells
mGlu5 Neuroscience Allosteric Modulators

Recommended Applications of 3-Chloro-4-(trifluoromethoxy)benzoic Acid


CNS-Penetrant, Metabolically Stable Drug Candidates

The compound's enhanced lipophilicity (LogP ~2.96 [1]) and the metabolic shielding provided by the -OCF₃ group make it an ideal carboxylic acid building block for constructing amides, esters, and other derivatives intended for central nervous system (CNS) or oral administration. Its use in synthesizing potent mGlu₅ NAMs with an IC₅₀ of 9.5 nM [2] validates its role in CNS drug discovery programs.

Purification-Friendly Multi-Step Synthesis

The significantly lower melting point of 110.5–111.5°C , compared to its non-chlorinated analog, facilitates easier recrystallization and handling. This property is advantageous in large-scale syntheses where efficient purification and solid-state characterization are critical, reducing process complexity and improving overall yield.

SAR Studies for Lipophilicity and Potency

The quantifiable difference in LogP (~0.7 units higher than the non-chlorinated analog [1]) allows medicinal chemists to systematically explore the impact of increased lipophilicity on permeability, protein binding, and in vivo clearance. This makes the compound a valuable tool in SAR campaigns aimed at optimizing the pharmacokinetic/pharmacodynamic (PK/PD) profile of lead series.

Fluorinated Agrochemicals and Specialty Materials

Beyond pharmaceuticals, the unique combination of high lipophilicity, thermal stability, and electronic modulation makes this compound a useful intermediate in the synthesis of advanced agrochemicals and functional materials. Its established use as a precursor for pyrimidine derivatives, which have been patented as melanin-concentrating hormone (MCH) antagonists , underscores its broader industrial relevance.

Application
Selection Property
Validation Focus
CNS-permeability research candidates
Reported lipophilicity and metabolic stability profile
Passive permeability and microsomal stability assays
Multi‑step synthesis requiring facile purification
Favorable thermal profile for recrystallization
Recrystallization yield and purity by HPLC/DSC
Lipophilicity‑driven SAR campaigns
Differentiated LogP vs. non‑chlorinated and non‑fluorinated analogs
LogP correlation with permeability, protein binding, and in vitro clearance
Agrochemical and specialty material intermediates
Halogenated aromatic scaffold with tunable electronic effects
Purity and structural identity by NMR, LC‑MS

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